8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
8-bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrCl2N5O/c13-7-4-10(15)19-20-8(5-17-11(7)20)12(21)18-6-1-2-16-9(14)3-6/h1-5H,(H,16,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTNVDJWXYFIJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1NC(=O)C2=CN=C3N2N=C(C=C3Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrCl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732519 | |
| Record name | 8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177416-22-6 | |
| Record name | 8-Bromo-6-chloro-N-(2-chloro-4-pyridinyl)imidazo[1,2-b]pyridazine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177416-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C12H6BrCl2N5O
- Molecular Weight : 387.02 g/mol
- CAS Number : 1177416-22-6
The compound exhibits a range of biological activities primarily attributed to its ability to interact with various molecular targets, including:
- Inhibition of Heat Shock Protein 90 (HSP90) : It has been identified as a potential inhibitor of HSP90, which plays a critical role in cancer cell proliferation and survival. Inhibition of HSP90 can lead to the destabilization of client proteins involved in oncogenic signaling pathways .
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, which are under investigation for potential therapeutic applications against bacterial and fungal infections.
Anticancer Activity
Research indicates that compounds similar to 8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine derivatives have shown significant anticancer activity. A study reported the synthesis of related pyrazole derivatives that demonstrated notable cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) with a significant synergistic effect when combined with doxorubicin .
Antiparasitic Activity
The compound's activity against parasitic infections has also been evaluated:
- Trypanosomiasis : It demonstrated submicromolar activity against the trypomastigote form of Trypanosoma brucei, with an effective concentration (EC50) of approximately 0.38 µM, outperforming some reference drugs .
| Compound | EC50 (µM) | Reference Drug EC50 (µM) |
|---|---|---|
| 8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine | 0.38 | Fexinidazole - 1.4 |
| Hit A | 0.95 | - |
Cytotoxicity
While showing promising efficacy against T. brucei, the solubility issues in culture media limit the determination of cytotoxicity in human cell lines such as HepG2. The compound exhibited a cytotoxic concentration (CC50) greater than 7.8 µM, indicating potential safety concerns at therapeutic doses .
Case Studies
- In Vitro Studies : A series of in vitro experiments assessed the biological activity of various derivatives related to imidazopyridazines. Notably, compounds demonstrated varying degrees of efficacy against different cancer cell lines and pathogens.
- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that specific substitutions on the imidazo-pyridazine scaffold significantly influenced their biological activity, suggesting that further modifications could enhance potency and selectivity against target cells or pathogens .
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity :
- Inhibition of Protein Kinases :
- Neuroprotective Effects :
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that 8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide inhibited growth in several cancer cell lines, including breast and lung cancer models. The compound was found to induce apoptosis through the activation of caspase pathways .
Case Study 2: Kinase Inhibition
In a recent investigation into the structure-activity relationship (SAR) of imidazo[1,2-b]pyridazine derivatives, this compound was identified as a potent inhibitor of the EGFR kinase. The study highlighted its potential as a lead compound for developing new therapeutics targeting EGFR-driven cancers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Fluorine substitution on the pyridinyl ring (e.g., 3-fluoropyridin-4-yl) may alter metabolic stability and solubility .
Carboxamide Linkage :
- The N-(2-chloropyridin-4-yl) carboxamide group distinguishes the target compound from simpler analogs (e.g., 8-bromo-6-chloroimidazo[1,2-b]pyridazine), enabling hydrogen bonding with kinase ATP-binding pockets .
Synthetic Complexity :
- Transition-metal-catalyzed routes (e.g., palladium/copper) are favored for imidazo[1,2-b]pyridazines due to regioselectivity, whereas dichloro analogs are synthesized via less complex methods like silica gel chromatography .
Pharmacological and Functional Comparisons
- Kinase Inhibition : The target compound’s carboxamide-pyridinyl moiety is critical for binding to kinase domains. YPC-21440, a related imidazopyridazine, demonstrates submicromolar IC₅₀ values against Pim kinases due to its thiazolidine-2,4-dione group, highlighting the role of polar substituents in potency .
- Antiparasitic Activity: Analogs like 8-bromo-6-chloro-N-(3-fluoropyridin-4-yl) derivatives show antitrypanosomal activity, suggesting halogen positioning influences protozoal target engagement .
- Solubility and Bioavailability : Dichloro derivatives (e.g., 6,8-dichloro-N-(pyridin-4-yl)) exhibit lower molecular weights and higher solubility but reduced target affinity compared to bromo-chloro counterparts .
Preparation Methods
Synthesis of Halogenated Imidazo[1,2-b]pyridazine Core
- Starting materials : Pyridazine derivatives and appropriate halogenating agents.
Halogenation : Introduction of bromine and chlorine atoms at the 8 and 6 positions is achieved using reagents such as phosphorus oxychloride (POCl3) under reflux conditions in chloroform or similar solvents.
For example, a suspension of intermediate compounds (e.g., ID-I and ID-2) in chloroform is treated with POCl3 and heated to reflux for extended periods (up to 3 days) to facilitate halogenation and ring closure reactions. The reaction mixture is then neutralized with saturated aqueous sodium bicarbonate and extracted to isolate the halogenated intermediates as yellow powders with yields around 68.9%.
Formation of the Carboxamide Linkage
- Amide coupling : The 3-carboxamide functionality is introduced by coupling the halogenated imidazo[1,2-b]pyridazine intermediate with 2-chloropyridin-4-amine.
- This step often involves activating the carboxylic acid or its derivative (e.g., acid chloride) to react with the amine group under controlled conditions, typically in the presence of base and possibly coupling agents to improve yield and selectivity.
Reaction Parameters and Yield Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Halogenation of pyridazine | POCl3, CHCl3, reflux 3 days | ~68.9 | Neutralization with NaHCO3, extraction with CHCl3 |
| Amide formation | 2-chloropyridin-4-amine, coupling agents | Not explicitly reported | Requires controlled stoichiometry and purification |
Purification and Characterization
- Purification : Typically involves aqueous workup, organic extraction, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.
- Characterization : High-performance liquid chromatography (HPLC) is used to monitor purity and retention times (e.g., Rt = 2.53 min for IF-I intermediate), while mass spectrometry (MS) confirms molecular weights (e.g., m/z = 213 [M+H]+ for intermediates).
Research Findings and Notes
- The preparation methods emphasize prolonged reflux with POCl3 to achieve selective halogenation, a critical step for obtaining the desired substitution pattern.
- The amide coupling step is crucial for attaching the 2-chloropyridin-4-yl moiety, influencing the compound’s biological activity.
- Yields reported for intermediate halogenated compounds are moderate to good (~69%), indicating the efficiency of the halogenation step under described conditions.
- Analytical methods such as HPLC and MS are essential for confirming product identity and purity throughout the synthesis.
Q & A
Q. What are the key structural features and physicochemical properties of this compound?
The compound has the molecular formula C₁₂H₆BrCl₂N₅O (MW: 387.03 g/mol) and a CAS number of 1177416-22-6. Its structure includes a fused imidazo[1,2-b]pyridazine core with bromo and chloro substituents at positions 8 and 6, respectively, and a 2-chloropyridin-4-yl carboxamide group. This halogen-rich structure enhances electrophilicity, making it reactive in cross-coupling reactions. Key characterization methods include ¹H/¹³C NMR for substituent analysis, HRMS for molecular weight validation (e.g., observed vs. calculated mass accuracy < 5 ppm), and HPLC for purity assessment .
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves:
- Core formation : Cyclization of pyridazine precursors with haloacetaldehyde dimethyl acetal under inert conditions (0–50°C) to form the imidazo[1,2-b]pyridazine scaffold .
- Halogenation : Sequential bromination and chlorination at positions 8 and 6 using Br₂/Cl₂ in the presence of catalysts like FeCl₃ .
- Carboxamide coupling : Reaction of the activated carboxylic acid intermediate with 2-chloropyridin-4-amine via EDC/HOBt-mediated coupling . Yields are optimized by controlling temperature, solvent polarity (e.g., DMF or THF), and stoichiometry of halogenating agents .
Q. How is the compound characterized for purity and structural integrity?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>95%).
- Spectroscopy : ¹H NMR (DMSO-d₆) to verify substituent integration (e.g., pyridinyl protons at δ 8.2–8.5 ppm) and ¹³C NMR to identify carbonyl carbons (δ ~165 ppm) .
- Mass spectrometry : HRMS-ESI for exact mass validation (e.g., [M+H]+ at m/z 388.03) .
Advanced Research Questions
Q. How can conflicting biological activity data for imidazo[1,2-b]pyridazine derivatives be resolved?
Discrepancies in kinase inhibition profiles (e.g., Haspin vs. DYRK1A selectivity) may arise from:
- Substituent effects : Bromo/chloro groups at positions 8/6 increase steric hindrance, altering binding pocket interactions .
- Assay conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) or buffer pH (7.4 vs. 6.5) can skew IC₅₀ values. Validate using orthogonal assays (e.g., SPR for binding affinity) .
- Cellular permeability : LogP (~3.2) and polar surface area (~75 Ų) influence membrane penetration, requiring optimization via prodrug strategies .
Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?
- Halogenation control : Use stoichiometric NBS (N-bromosuccinimide) instead of Br₂ to reduce dihalogenation byproducts .
- Coupling efficiency : Replace EDC with DMT-MM for carboxamide coupling in anhydrous DCM, improving yields from 60% to >85% .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >99% purity .
Q. How do structural modifications enhance target selectivity in kinase inhibition?
- Position 2-chloropyridinyl group : Replacing it with 3-fluoropyridinyl (see analogs) improves Haspin binding (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol) via halogen bonding with Lys127 .
- Bromo vs. iodo substitution : Iodo at position 8 increases hydrophobic interactions but reduces metabolic stability (t₁/₂ < 30 min in liver microsomes) .
- Carboxamide linker : Replacing with sulfonamide reduces off-target activity against PKC isoforms by 10-fold .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
